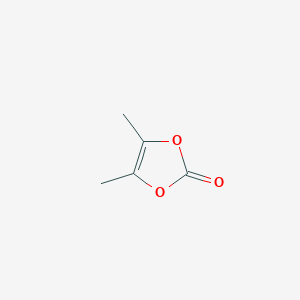

4,5-Dimethyl-1,3-dioxol-2-one

Overview

Description

4,5-Dimethyl-1,3-dioxol-2-one is an important intermediate in medicine. It is mainly used in the modification of many medicines to synthesize optically active chiral drugs, thereby largely improving drug effects and reducing drug side effects .

Synthesis Analysis

The synthesis of 4,5-Dimethyl-1,3-dioxol-2-one involves the use of 2,3-butanediol and diphenyl carbonate. The reaction is kept for a few hours at a certain temperature, and the solvent is removed by spin drying. The product is obtained by recrystallization from normal hexane and drying .Molecular Structure Analysis

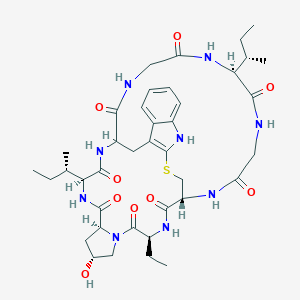

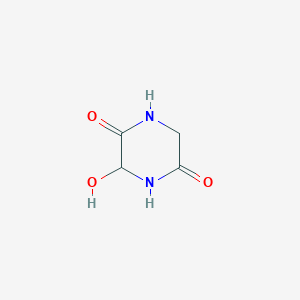

The empirical formula of 4,5-Dimethyl-1,3-dioxol-2-one is C5H6O3. Its molecular weight is 114.10 . The molecular structure can be represented by the SMILES string O=C1OC©=C©O1 .Chemical Reactions Analysis

4,5-Dimethyl-1,3-dioxol-2-one is used as a raw material in various chemical reactions. For instance, it is used to produce 4-chloro-4-methyl-5-methylene-1,3-dioxolane-2-one . It is also used as a novel electrolyte additive for lithium-ion batteries .Physical And Chemical Properties Analysis

4,5-Dimethyl-1,3-dioxol-2-one is a solid substance . More detailed physical and chemical properties may require specific experimental measurements or computations.Scientific Research Applications

Crystal Growth and Material Science

DMD2O has been studied for its physicochemical properties in crystal form, grown by a slow evaporation method. The phase formation and spectroscopic studies of these crystals can provide insights into their potential applications in material science, particularly in the development of new materials with specific optical or electronic properties .

Nonlinear Optical Behavior

The nonlinear optical (NLO) properties of DMD2O crystals have been explored, which is significant for applications in electro-optics. NLO materials are crucial for the development of devices like optical switches, modulators, and frequency converters .

Molecular Modeling and Spectroscopy

Molecular modeling based on density-functional theory (DFT) and time-dependent DFT has been used to study DMD2O. This research aids in understanding the vibrational assignments and absorption wavelengths of the compound, which is important for spectroscopic applications .

Electrolyte Additives for Lithium-Ion Batteries

DMD2O serves as an additive to form a stable solid electrolyte interface (SEI) on graphite anodes in lithium-ion batteries. This application is critical for enhancing the performance, cycle life, power capacity, and safety of these batteries .

Synthesis of Chemotherapeutic Agents

This compound is used in the synthesis of chemotherapeutic antibiotics such as Prulifloxacin. The role of DMD2O in the preparation of synthetic antibiotics showcases its importance in pharmaceutical research and drug development .

Proinsecticides Development

DMD2O is an intermediary in synthesizing modifying agents for different pro-drugs. It is used in the production of proinsecticides, including derivatives of imidacloprid and 1-chlorothiazolylmethyl-2-nitroimino-imidazolidine, highlighting its role in agricultural chemistry .

Energy Density Research

The compound’s relevance in energy density studies, particularly for portable devices, is notable. Research into improving the SEI’s performance directly impacts the development of more efficient and durable power sources .

Intermolecular Interaction Studies

Energy frameworks developed from DMD2O studies help understand molecular packing by examining different intermolecular interaction energies. This research is fundamental for the design of molecules with desired properties for various industrial applications .

Mechanism of Action

Target of Action

4,5-Dimethyl-1,3-dioxol-2-one (DMD2O) is a simple derivative of vinylene carbonate . It has been used as a key component of non-aqueous electrolyte blends for advanced lithium-ion batteries . It is also an intermediary for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one, a modifying agent for different pro-drugs . Therefore, the primary targets of DMD2O are the anode and cathode in lithium-ion batteries, and various pro-drugs in pharmaceutical applications.

Mode of Action

In lithium-ion batteries, DMD2O assists in forming better solid electrolyte interfaces (SEIs) on the anode and cathode . The formation of these interfaces significantly impacts the cycle life, power capacity, and safety of the batteries . In pharmaceutical applications, DMD2O is used as a raw material for synthesizing 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is a modifying agent for different pro-drugs.

Biochemical Pathways

It is known that dmd2o plays a crucial role in the formation of seis in lithium-ion batteries . These interfaces are essential for the efficient operation of the batteries. In the pharmaceutical industry, DMD2O is involved in the synthesis of various pro-drugs .

Result of Action

In lithium-ion batteries, the use of DMD2O as an electrolyte additive results in better capacity retention . This improved performance is attributed to the assistance of DMD2O in forming better SEIs on the anode and cathode . In the pharmaceutical industry, DMD2O helps in the synthesis of various pro-drugs .

Action Environment

The action of DMD2O can be influenced by various environmental factors. For instance, in the context of lithium-ion batteries, the performance of DMD2O as an electrolyte additive can be affected by factors such as the composition of the electrolyte and the cooling rate . In the pharmaceutical industry, the efficiency of DMD2O in pro-drug synthesis could be influenced by factors such as the presence of other chemicals and the reaction conditions .

Safety and Hazards

properties

IUPAC Name |

4,5-dimethyl-1,3-dioxol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIOFABFKUOIBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70958862 | |

| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dimethyl-1,3-dioxol-2-one | |

CAS RN |

37830-90-3 | |

| Record name | 1,3-Dioxol-2-one, 4,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037830903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dimethyl-2H-1,3-dioxol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70958862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethyl-1,3-dioxol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 4,5-Dimethyl-1,3-dioxol-2-one?

A1: 4,5-Dimethyl-1,3-dioxol-2-one is a cyclic carbonate characterized by a five-membered ring structure. While its exact molecular weight is not provided in the abstracts, its molecular formula can be deduced as C5H8O3. Research using FTIR, FT-Raman spectroscopy, and quantum chemical investigations has provided insights into its vibrational frequencies and structural properties. []

Q2: How is 4,5-Dimethyl-1,3-dioxol-2-one typically synthesized?

A2: The synthesis of 4,5-Dimethyl-1,3-dioxol-2-one can be achieved through several methods. One approach involves a one-step reaction of acetoin with bis(trichloromethyl) carbonate or phosgene in the presence of a suitable adjuvant and organic solvent. [] Another method utilizes the isomerization of acetoin to form an alkenyl alcohol structure, followed by esterification under basic conditions with a non-toxic catalyst. []

Q3: What are the key applications of 4,5-Dimethyl-1,3-dioxol-2-one?

A3: 4,5-Dimethyl-1,3-dioxol-2-one serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. Its primary application lies in the production of new semi-synthetic antibiotics, such as the semi-synthetic penicillin derivative, Lenampicillin Hydrochloride. [] Additionally, research indicates its potential as a solid electrolyte interface forming additive for lithium-ion batteries. []

Q4: What is known about the crystal structure of 4,5-Dimethyl-1,3-dioxol-2-one?

A4: 4,5-Dimethyl-1,3-dioxol-2-one crystallizes in the monoclinic space group P21/m. Its crystal structure comprises layered sheets, with each sheet formed by antiparallel linear strands of molecules. These strands interact through close intermolecular contacts involving oxygen, hydrogen, and carbon atoms (O⋯H, C⋯O, and C⋯C). This arrangement contributes to the overall stability and packing of the crystal lattice. [, ]

Q5: Are there any known derivatives of 4,5-Dimethyl-1,3-dioxol-2-one?

A5: Yes, research highlights the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one, a derivative of 4,5-Dimethyl-1,3-dioxol-2-one. This derivative is produced through a one-step reaction using 4,5-Dimethyl-1,3-dioxol-2-one and sulfonyl chloride as a chlorination reagent in the presence of a catalyst and an organic solvent. []

Q6: What are the advantages of the reported synthetic methods for 4,5-Dimethyl-1,3-dioxol-2-one and its derivative?

A6: The reported synthetic methods offer several advantages, including adherence to atom economy principles, reducing waste generation. [] They utilize readily available and inexpensive starting materials, contribute to safer production processes, result in high reaction yields, and minimize waste production. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,7-Trichloroimidazo[1,2-A]pyridine](/img/structure/B143662.png)